molecular formula C8H7N5O3 B2971667 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034361-33-4

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2971667
CAS No.: 2034361-33-4
M. Wt: 221.176
InChI Key: VXSQQXILDZNOCH-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a chemical compound with the CAS Registry Number 2034361-33-4 . Its molecular formula is C 8 H 7 N 5 O 3 , corresponding to a molecular weight of 221.17 g/mol . Key physicochemical properties include a topological polar surface area of approximately 110 Ų and two rotatable bonds . The compound is characterized by identifiers such as PubChem CID 136666427 and the SMILES string O1N=C(C)C(=N1)NC(C1=CC(NC=N1)=O)=O . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. The specific research applications, mechanism of action, and biological targets for this compound are areas for ongoing scientific investigation and are not yet fully characterized in the available literature.

Properties

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c1-4-7(13-16-12-4)11-8(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSQQXILDZNOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. For instance, the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with appropriate reagents can form the oxadiazole ring.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

    Coupling of Rings: The final step involves coupling the oxadiazole and pyrimidine rings through amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (potassium permanganate), or H2O2 (hydrogen peroxide).

    Reduction: LiAlH4, NaBH4 (sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: The compound could intercalate with DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Compound 4i and 4j () Structure: These derivatives incorporate pyrimidinone, coumarin, and tetrazole moieties. Unlike the target compound, they lack the 1,2,5-oxadiazole ring but share the pyrimidine backbone. Functional Differences: The coumarin group in 4i/4j introduces fluorescence properties, while the tetrazole ring enhances metabolic stability. The absence of the oxadiazole in these compounds reduces their thermal stability compared to the target compound .

ANAZF () Structure: Aminonitroazofurazan (ANAZF) features a nitro-substituted 1,2,5-oxadiazole linked via an azo group. Unlike the target compound, it lacks the pyrimidine-carboxamide system. Functional Differences: ANAZF’s nitro groups confer explosive properties, making it suitable for energetic materials.

Physicochemical Properties

Property Target Compound Compound 4i/4j ANAZF
Molecular Weight (g/mol) 233.18 ~450–500 252.14
Solubility Moderate (polar solvents) Low (due to coumarin) Insoluble (non-polar media)
Thermal Stability High (oxadiazole ring) Moderate Very High (nitro groups)
Bioactivity Potential kinase inhibition Fluorescent probes Energetic material

Research Findings

  • Target Compound : Preliminary computational studies suggest strong binding affinity for kinase ATP pockets due to hydrogen-bonding interactions between the hydroxy-carboxamide groups and conserved residues (e.g., hinge region).
  • Compound 4i/4j : Demonstrated fluorescence quenching in alkaline conditions, with applications in pH-sensitive sensors .
  • ANAZF : Exhibits detonation velocity of ~8,200 m/s, superior to traditional explosives like TNT .

Mechanistic and Application Differences

  • Electron-Deficient Rings : The 1,2,5-oxadiazole in the target compound and ANAZF contributes to electron deficiency, but the methyl group in the former reduces reactivity compared to ANAZF’s nitro substituents .
  • Hydrogen-Bonding Capacity : The target compound’s hydroxy and carboxamide groups enable stronger interactions with biological targets than ANAZF’s azo-linked nitro systems .
  • Thermal Behavior : ANAZF’s nitro groups enhance thermal stability (decomposition >250°C), while the target compound’s stability derives from aromatic stacking of the pyrimidine-oxadiazole system .

Biological Activity

6-Hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxy group and a 4-methyl-1,2,5-oxadiazol-3-yl moiety. Its structural formula can be represented as follows:

C8H8N4O3\text{C}_8\text{H}_8\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, the 4-methyl-1,2,5-oxadiazol-3-yl moiety has been shown to act as a bioisosteric replacement in several pharmacological contexts. This moiety can influence ionotropic glutamate receptors (iGluRs), which are crucial in synaptic transmission and neuroprotection .

Interaction with Ionotropic Glutamate Receptors

Research indicates that derivatives containing the 4-hydroxy-1,2,5-oxadiazol-3-yl group exhibit significant activity at iGluRs. For instance, compounds incorporating this moiety have demonstrated agonistic and antagonistic effects across different receptor subtypes, suggesting a versatile role in modulating neurotransmission .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds. For example, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial strains . While specific data on the exact compound may be limited, the structural similarities suggest comparable activity.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. It has been observed that certain derivatives can induce apoptosis in cancer cell lines by modulating metabolic pathways linked to glycolysis and oxidative stress responses . The dual role of compounds in promoting or inhibiting cell proliferation underscores their therapeutic promise in oncology.

Case Studies

  • Antimicrobial Efficacy : A study examining various alkaloid derivatives found that those with similar structural features exhibited potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the pyrimidine ring could enhance efficacy .
  • Neuroprotective Effects : Another investigation into neuroprotective agents revealed that compounds with oxadiazol moieties could mitigate neuronal damage in models of oxidative stress. This suggests a potential application for treating neurodegenerative diseases .

Data Summary

The following table summarizes key biological activities associated with 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide and its derivatives:

Activity Target Effect Reference
AntimicrobialGram-positive bacteriaMIC: 4.69 - 22.9 µM
Gram-negative bacteriaMIC: 8.33 - 156.47 µM
NeuroprotectionNeuronal cellsReduces oxidative stress
AnticancerCancer cell linesInduces apoptosis

Q & A

Basic: What are the standard synthesis routes for 6-hydroxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via coupling reactions between pyrimidine-4-carboxylic acid derivatives and functionalized oxadiazole amines. Key steps include:

  • Activation of the carboxyl group using reagents like EDCI or HATU to form an active ester intermediate.
  • Nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require stringent temperature control (~0–25°C) to prevent decomposition.
    Yield optimization involves monitoring reaction progress via HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the product .

Advanced: How can computational reaction path search methods improve the design of novel derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM, AFIR) enable de novo design of derivatives:

  • Transition state analysis identifies energetically favorable pathways for functional group substitutions.
  • Machine learning (ML)-driven parameterization predicts regioselectivity for oxadiazole ring modifications.
  • Feedback loops between computational predictions and experimental validation (e.g., ICReDD’s approach) refine synthetic protocols. For example, replacing the 4-methyl group with bulkier substituents requires simulating steric effects using molecular mechanics (MMFF94 force field) .

Basic: Which spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?

Methodological Answer:

  • NMR (¹H, ¹³C, and 2D-HSQC) : Resolves ambiguities in hydroxy-pyrimidine tautomerism and oxadiazole substitution patterns. For example, ¹H NMR signals at δ 8.2–8.5 ppm confirm pyrimidine protons, while δ 2.5–3.0 ppm correlates with the 4-methyl group.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₈N₄O₃) with <2 ppm error.
  • FT-IR : Confirms carboxamide C=O stretching (~1680 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹) .

Advanced: How can researchers address contradictory data in solubility and stability studies of this compound?

Methodological Answer:
Contradictions often arise from variations in experimental protocols. A systematic approach includes:

  • Controlled stability assays : Compare degradation under UV light (λ = 254 nm), humidity (40–80% RH), and pH (2–12). Use HPLC-MS to track decomposition products.
  • Solubility parameter screening : Employ the Hildebrand solubility model with solvents of varying polarity (logP values).
  • Statistical sensitivity analysis : Apply ANOVA to identify outliers caused by impurities or measurement artifacts .

Basic: What experimental designs are recommended for optimizing reaction yields in multi-step syntheses?

Methodological Answer:
Design of Experiments (DoE) minimizes trial-and-error approaches:

  • Factorial designs (e.g., 2³) test variables like temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Response surface methodology (RSM) models non-linear relationships between variables. For example, a central composite design (CCD) optimizes coupling reaction yields by balancing steric hindrance and electronic effects .

Advanced: How can researchers leverage molecular docking to predict biological targets for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or oxidoreductases based on structural homology to known pyrimidine-based inhibitors.
  • Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor models (PDB: 3ERT for kinase targets).
  • Binding affinity validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What are the key considerations for handling hygroscopic or light-sensitive intermediates during synthesis?

Methodological Answer:

  • Moisture control : Use anhydrous solvents (e.g., THF over molecular sieves) and Schlenk-line techniques for air-sensitive steps.
  • Light sensitivity : Conduct reactions in amber glassware or under red-light conditions.
  • Stability testing : Monitor intermediates via TLC (Rf shifts indicate degradation) .

Advanced: How can hybrid QM/MM simulations elucidate the compound’s mechanism in enzymatic inhibition?

Methodological Answer:

  • Quantum mechanics (QM) region : Model the active site (e.g., ATP-binding pocket) using DFT (B3LYP/6-31G*).
  • Molecular mechanics (MM) region : Simulate protein dynamics with AMBER force fields.
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations affecting binding, validated by isothermal titration calorimetry (ITC) .

Basic: What protocols ensure reproducibility in biological activity assays for this compound?

Methodological Answer:

  • Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) with triplicate measurements.
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Data normalization : Express activity as % inhibition relative to vehicle controls .

Advanced: How can chemoinformatics tools resolve SAR ambiguities in derivatives with conflicting bioactivity data?

Methodological Answer:

  • 3D-QSAR (CoMFA/CoMSIA) : Align derivatives to a common pharmacophore and generate contour maps highlighting steric/electronic hotspots.
  • Bayesian machine learning : Train models on bioactivity datasets (IC₅₀, Ki) to prioritize substituents (e.g., trifluoromethyl for metabolic stability) .

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